Isoindoline-1,3-diol
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Overview
Description
Isoindoline-1,3-diol is a heterocyclic compound that features a five-membered ring containing nitrogen and two hydroxyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-1,3-diol can be synthesized through several methods. One common approach involves the reduction of isoindoline-1,3-dione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the cyclization of N-substituted phthalimides under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isoindoline-1,3-dione. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
Isoindoline-1,3-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form isoindoline using strong reducing agents.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Isoindoline-1,3-dione.
Reduction: Isoindoline.
Substitution: N-substituted isoindolines.
Scientific Research Applications
Isoindoline-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which isoindoline-1,3-diol exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound that differs by having carbonyl groups instead of hydroxyl groups at positions 1 and 3.
Indoline: Similar structure but lacks the hydroxyl groups and has a different nitrogen position.
Phthalimide: Contains a similar ring structure but with different functional groups.
Uniqueness
Isoindoline-1,3-diol is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-1,3-diol |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7-11H |
InChI Key |
CJKLUMPOZDSVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(NC(C2=C1)O)O |
Origin of Product |
United States |
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